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Compound of Interest

Compound Name: Isopropyldiphenylphosphine

Cat. No.: B1266036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Isopropyldiphenylphosphine [(CH₃)₂CHP(C₆H₅)₂], a bulky, electron-rich tertiary phosphine,

serves as a crucial ligand in catalysis and organometallic chemistry. Its steric and electronic

properties, dictated by the isopropyl and phenyl substituents, are fundamental to its reactivity

and the stability of its metal complexes. A definitive understanding of these characteristics at

the molecular level is achieved through single-crystal X-ray diffraction analysis, which

elucidates the precise three-dimensional arrangement of atoms.

While a specific, publicly available crystal structure determination for free

isopropyldiphenylphosphine is not readily found in crystallographic databases, this guide

provides a comprehensive overview of the methodologies required for its analysis. The

protocols outlined below are standard for small molecule crystallography and are directly

applicable to obtaining and analyzing the crystal structure of isopropyldiphenylphosphine
and its derivatives.

Quantitative Data Summary
In the absence of a specific experimental crystal structure for isopropyldiphenylphosphine,

the following table outlines the typical crystallographic parameters that would be determined

from a successful X-ray diffraction experiment. For illustrative purposes, data for a related

phosphine ligand could be substituted here upon discovery.
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Parameter Expected Value/Range Description

Chemical Formula C₁₅H₁₇P
The elemental composition of

the molecule.

Formula Weight 228.27 g/mol
The mass of one mole of the

compound.

Crystal System Monoclinic or Orthorhombic
The crystal system describes

the symmetry of the unit cell.

Space Group e.g., P2₁/c, Pbca
The specific symmetry group

of the crystal.

a (Å) 10-20
The length of the 'a' axis of the

unit cell.

b (Å) 5-15
The length of the 'b' axis of the

unit cell.

c (Å) 10-25
The length of the 'c' axis of the

unit cell.

α (°) 90
The angle between the 'b' and

'c' axes.

β (°) 90-110
The angle between the 'a' and

'c' axes.

γ (°) 90
The angle between the 'a' and

'b' axes.

Volume (Å³) 1500-3000 The volume of the unit cell.

Z 4 or 8
The number of molecules in

the unit cell.

Calculated Density (g/cm³) 1.1-1.3
The theoretical density of the

crystal.

Absorption Coefficient (mm⁻¹) ~0.2

A measure of how much the X-

rays are absorbed by the

crystal.
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F(000) ~488
The total number of electrons

in the unit cell.

Crystal Size (mm³) 0.1 x 0.1 x 0.1

The approximate dimensions

of the crystal used for data

collection.

Radiation Mo Kα (λ = 0.71073 Å)
The wavelength of the X-rays

used for the experiment.

Temperature (K) 100-293
The temperature at which the

data was collected.

R-factor (%) < 5

A measure of the agreement

between the crystallographic

model and the experimental X-

ray diffraction data.

wR-factor (%) < 10

A weighted measure of the

agreement between the

crystallographic model and the

experimental X-ray diffraction

data.

Experimental Protocols
The determination of a small molecule crystal structure, such as that of

isopropyldiphenylphosphine, involves a series of critical experimental steps. Given that

phosphines can be sensitive to air, these procedures often require the use of inert atmosphere

techniques.

Synthesis and Purification
Isopropyldiphenylphosphine is typically synthesized by the reaction of a diphenylphosphide

salt (e.g., lithium or sodium diphenylphosphide) with an isopropyl halide (e.g., 2-bromopropane

or 2-chloropropane) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere

(e.g., nitrogen or argon).
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Purification: The crude product is purified by vacuum distillation or recrystallization. For

crystallographic purposes, high purity is essential.

Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step.

Isopropyldiphenylphosphine is a low-melting solid or a high-boiling liquid at room

temperature, which can influence the choice of crystallization method.

Common Crystallization Techniques for Air-Sensitive Compounds:

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, diethyl

ether, or a mixture) is placed in a vial inside a larger container with a loose-fitting cap or

within a Schlenk flask under a slow stream of inert gas. The slow evaporation of the solvent

increases the concentration of the compound, leading to crystal formation.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature

and then allowed to cool slowly to room temperature, and subsequently in a refrigerator or

freezer. The decrease in solubility upon cooling promotes crystallization.

Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is soluble is

placed in a small open vial. This vial is then placed in a larger sealed container that contains

a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-

solvent slowly diffuses into the solution, reducing the compound's solubility and inducing

crystallization.

Layering: A solution of the compound is carefully layered with a less dense, miscible anti-

solvent. Crystals form at the interface as the solvents slowly mix.

X-ray Data Collection
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head. For air-sensitive crystals, this is done under a stream of cold nitrogen gas

or in a glovebox, and the crystal is often coated in a cryoprotectant oil (e.g., Paratone-N)

before being flash-cooled in liquid nitrogen.
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Diffractometer: The mounted crystal is placed on a single-crystal X-ray diffractometer. The

instrument is equipped with an X-ray source (commonly a molybdenum or copper anode), a

goniometer to rotate the crystal, and a detector (e.g., a CCD or CMOS detector).

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize

thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series

of angles while irradiating it with X-rays. The detector records the diffraction pattern, which

consists of a series of spots of varying intensity. A full sphere of data is collected to ensure all

unique reflections are measured.

Structure Solution and Refinement
Data Reduction: The raw diffraction images are processed to determine the intensities and

positions of the diffraction spots. This data is then corrected for various experimental factors

(e.g., Lorentz and polarization effects, absorption). The unit cell parameters and space group

are also determined at this stage.

Structure Solution: The "phase problem" is solved using direct methods or Patterson

methods to obtain an initial model of the crystal structure. This model provides the

approximate positions of the atoms in the asymmetric unit.

Structure Refinement: The initial atomic positions and their displacement parameters

(describing thermal motion) are refined against the experimental diffraction data using a

least-squares minimization process. Hydrogen atoms are typically placed in calculated

positions and refined using a riding model. The final model is evaluated by its R-factors,

which should be as low as possible for a good quality structure.

Validation and Deposition: The final crystal structure is validated using software like PLATON

or CheckCIF to ensure its chemical and geometric sensibility. The crystallographic data is

then typically deposited in a public database such as the Cambridge Crystallographic Data

Centre (CCDC).

Mandatory Visualizations
The following diagrams illustrate the logical workflow of the crystal structure analysis process.
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Caption: Experimental workflow for the crystal structure analysis of

isopropyldiphenylphosphine.

Physical Sample Experimental Data
Computational Model

Isopropyldiphenylphosphine
Molecule

Single Crystal
Crystallization

Diffraction PatternX-ray Diffraction Electron Density Map
Fourier Transform

Atomic ModelModel Building Refined Structure
(Bond Lengths, Angles)

Least-Squares
Refinement final_output

Crystallographic
Information File (CIF)

Click to download full resolution via product page

Caption: Logical relationships in the process of crystal structure determination.

To cite this document: BenchChem. [Navigating the Crystalline Realm: A Technical Guide to
Isopropyldiphenylphosphine Crystal Structure Analysis]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1266036#isopropyldiphenylphosphine-
crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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